
5-Amino-1,3,4-thiadiazole-2-thiol
Overview
Description
5-Amino-1,3,4-thiadiazole-2-thiol (ATT) is a heterocyclic compound with the molecular formula C₂H₃N₃S₂ and a molecular weight of 133.2 g/mol. It features a 1,3,4-thiadiazole backbone substituted with an amino group at position 5 and a thiol (-SH) group at position 2. ATT is synthesized via reactions involving thiosemicarbazide and carbon disulfide under reflux conditions, yielding a yellowish-white crystalline solid with a melting point of 231–236°C . The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMF and ammonium hydroxide .
ATT serves as a versatile scaffold for synthesizing derivatives with applications in medicinal chemistry, including antimicrobial, anticancer, antioxidant, and enzyme inhibition activities . Its reactivity at the thiol and amino groups enables regioselective modifications, such as alkylation, glycosylation, and conjugation with pharmacophores .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of a dithiocarbazate intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture to reflux temperatures and maintaining an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Properties
5-Amino-1,3,4-thiadiazole-2-thiol exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. Specifically, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values indicate its potential as an effective antimicrobial agent.
2. Anticancer Activity
Research indicates that this compound and its derivatives may serve as promising anticancer agents. For instance, certain imine derivatives derived from this compound have demonstrated cytotoxic effects on various human cancer cell lines . The molecular mechanisms involved include the inhibition of key enzymes and pathways related to cancer cell proliferation.
3. Anti-convulsant Activity
The compound has shown promise in the development of anti-convulsant medications. It interacts with the human Carbonic Anhydrase-II enzyme (hCA-II), which is implicated in seizure activity . The pharmacophore model suggests that modifications to the thiadiazole structure can enhance its efficacy in treating epilepsy.
4. Anti-inflammatory and Analgesic Effects
this compound has also been studied for its anti-inflammatory properties. It has been found to reduce inflammation in various experimental models, potentially making it useful for treating conditions such as arthritis or other inflammatory diseases .
Anti-corrosion Applications
The anti-corrosion properties of this compound are significant in materials science. The compound can form protective layers on metal surfaces, effectively preventing corrosion. This is particularly useful in industries where metal components are exposed to harsh environments . The mechanism involves adsorption onto the metal surface, creating a barrier that inhibits corrosive agents.
Nanotechnology Applications
In recent years, this compound has been incorporated into nanocomposites for various applications:
1. Electrochemical Sensors
Nanocomposites made from reduced graphene oxide and gold nanoparticles combined with this compound have been developed for electrochemical sensors. These sensors are capable of detecting drugs such as doxorubicin with high sensitivity .
2. Drug Delivery Systems
The compound's ability to chelate metal ions has led to its exploration in drug delivery systems. Its interaction with copper ions allows for targeted delivery mechanisms that can improve therapeutic outcomes while minimizing side effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated various derivatives of this compound for their antimicrobial properties against a range of pathogens. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Cancer Cell Cytotoxicity
Another research effort focused on the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through specific signaling pathways .
Mechanism of Action
The mechanism of action of 5-amino-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, which is crucial for its role as a corrosion inhibitor and in antimicrobial activity. The compound can also interact with enzymes and proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ATT’s biological and chemical properties are often compared to derivatives and analogs with substitutions at the thiol, amino, or thiadiazole core. Below is a detailed analysis:
Alkylated and Glycosylated Derivatives
- Structural Modifications: Alkylation or glycosylation of ATT’s thiol group (e.g., with alkyl halides or glycosyl halides) yields compounds like 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles .
- Activity :
- Antioxidant Activity : Alkylated derivatives (e.g., 2-methylthio-ATT) exhibit DPPH radical scavenging activity (IC₅₀: 12–45 μM), surpassing standard antioxidants like ascorbic acid in some cases .
- ADME Properties : Computational studies (Accelrys Discovery Studio) predict favorable pharmacokinetics, including high intestinal absorption and blood-brain barrier penetration .
- Advantage Over ATT : Enhanced lipophilicity from alkyl chains improves membrane permeability, critical for central nervous system-targeting drugs .
Acetamide and Aroylamide Derivatives
- Structural Modifications : Reaction of ATT with acyl chlorides or carboxylic acids forms N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives (e.g., 4-methoxyphenylacetamide-ATT) .
- Activity :
- Advantage Over ATT : Acetamide conjugation enhances selectivity for cancer cells while reducing off-target toxicity .
Sulfonamide Derivatives
- Structural Modifications: Replacement of the thiol group with sulfonamide (-SO₂NH₂) yields 5-amino-1,3,4-thiadiazole-2-sulfonamide .
- Activity :
- Carbonic Anhydrase Inhibition : Sulfonamide derivatives exhibit 10–20-fold higher inhibition of human carbonic anhydrase-II (hCA-II) compared to ATT (Kᵢ: 0.8–2.3 nM vs. 25 nM) .
- Anticonvulsant Activity : Imine derivatives (e.g., chalcone-ATT hybrids) inhibit hCA-II via a pharmacophore model involving zinc coordination .
- Advantage Over ATT : Sulfonamide’s strong zinc-binding capacity enhances enzyme-targeted efficacy .
Thiobenzyl and Thiazole-Conjugated Derivatives
- Structural Modifications: Thiobenzyl substitution or conjugation with thiazole rings (e.g., 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate) .
- Activity :
- Advantage Over ATT : Extended π-conjugation improves binding to microbial enzymes or neurotransmitter transporters .
Comparative Data Table
Biological Activity
5-Amino-1,3,4-thiadiazole-2-thiol (ATDT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, synthesis, and applications of ATDT, supported by data tables and case studies.
This compound is a member of the thiadiazole family, which has garnered attention for its potential therapeutic applications. The compound features a unique heterocyclic structure that contributes to its biological activity. Research indicates that derivatives of thiadiazole exhibit various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and diuretic activities .
2.1 Antimicrobial Activity
ATDT and its derivatives have demonstrated notable antimicrobial properties. A study synthesized various fatty-acylamido derivatives of ATDT and evaluated their antimicrobial efficacy against several bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of ATDT Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
ATDT | S. aureus | 0.125 |
ATDT | E. coli | 1 |
ATDT | Pseudomonas aeruginosa | 16 |
2.2 Anticancer Activity
The anticancer potential of ATDT has been explored through various studies. A series of synthesized derivatives were tested for their ability to inhibit cancer cell proliferation using the CCK-8 method. Some compounds showed promising results against different cancer cell lines, indicating the potential for further development as anticancer agents .
Case Study: Anti-Proliferative Effects
- Liu et al. synthesized 28 new 1,3,4-thiadiazole analogues and identified three compounds with significant anti-proliferative effects on SMMC-7721, A549, and HeLa cell lines .
2.3 Anti-inflammatory Activity
ATDT has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
Table 2: COX Inhibition by ATDT Derivatives
Compound | COX Inhibition (%) |
---|---|
Compound A | 85 |
Compound B | 70 |
2.4 Diuretic Activity
The diuretic effects of ATDT have been studied in vivo using rat models. Derivatives containing amino groups at specific positions exhibited high diuretic activity compared to other substitutions .
The biological activities of ATDT can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : Molecular docking studies suggest that ATDT derivatives bind effectively to bacterial topoisomerase IV, disrupting DNA replication processes .
- Anticancer Mechanism : The inhibition of histone deacetylases (HDACs) by certain thiadiazole derivatives leads to altered gene expression associated with cancer cell proliferation .
4. Conclusion
This compound represents a promising scaffold for drug development due to its diverse biological activities. Ongoing research into its derivatives continues to reveal potential therapeutic applications across various fields, including oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-amino-1,3,4-thiadiazole-2-thiol, and how can reaction efficiency be optimized?
The compound is typically synthesized via heterocyclization of thiosemicarbazide with carbon disulfide under acidic conditions. Ultrasound-assisted methods significantly improve reaction efficiency by reducing reaction time and increasing yield (e.g., from 65% to 88% under sonication) . Characterization involves IR spectroscopy (C-S stretching at 650–750 cm⁻¹, N-H at 3300 cm⁻¹), ¹H NMR (δ 5.1 ppm for -SH), and elemental analysis. For derivatives, S-alkylation with benzyl halides or Schiff base formation via condensation with aldehydes is common .
Q. How is this compound characterized to confirm structural integrity and purity?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., thiol, amino).
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl group integration in derivatives).
- Single-crystal X-ray diffraction : Resolves supramolecular interactions like π-π stacking and C=S-π interactions in coordination complexes .
- Elemental analysis : Validates C, H, N, S composition (theoretical for C₂H₃N₃S₂: C 18.06%, H 2.27%, N 31.55%, S 48.12%) .
Q. What are the primary applications of this compound in materials science?
- Corrosion inhibition : Acts as a mixed-type inhibitor for stainless steel in NaCl, achieving 92% efficiency at 10⁻³ M via adsorption on metal surfaces (Langmuir isotherm, ΔG°ads = −34 kJ/mol) .
- Polymer stabilization : Schiff base derivatives enhance photostability of poly(vinyl chloride) by scavenging UV-induced radicals .
- Electrochemical sensors : Ultrathin polymer films of the compound enable simultaneous detection of epinephrine, uric acid, and xanthine with nM-level sensitivity .
Advanced Research Questions
Q. How does the thiol group in this compound influence its coordination chemistry and biological activity?
The thiol (-SH) and amino (-NH₂) groups act as bifunctional ligands. In Pt(II) complexes, the thiol binds via S-atom, while the amino group participates in hydrogen bonding, stabilizing supramolecular structures. This dual reactivity enhances cytotoxic activity (e.g., IC₅₀ = 8.2 µM against HeLa cells) and enables enzyme inhibition (e.g., hCA-II with Ki = 0.84 µM) . Computational modeling shows the thiol’s nucleophilicity (Fukui index f⁻ = 0.12) drives interactions with electrophilic enzyme residues .
Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?
Discrepancies in anti-convulsant or antiproliferative activity often arise from:
- Structural variations : Substituents on the thiadiazole ring (e.g., benzyl vs. phenyl groups) alter lipophilicity and target binding.
- Assay conditions : Varying pH or ionic strength affects ionization of the thiol group (pKa ≈ 8.5).
- Pharmacophore models : Validate using molecular docking (e.g., Glide XP scoring for hCA-II binding) and in vivo seizure models (e.g., maximal electroshock test ED₅₀ = 45 mg/kg) .
Q. How can the compound’s supramolecular interactions be exploited in nanotechnology?
Embedding the compound into Fe₃O₄@C₁₈ core-shell nanocoatings enhances interfacial stability in perovskite solar cells (PCE = 21.3%, vs. 18.7% for unmodified cells). The thiadiazole ring facilitates π-π stacking with perovskite layers, while the thiol anchors to metal oxide surfaces, reducing charge recombination .
Q. Methodological Considerations
Q. What are best practices for handling this compound in the laboratory?
- Safety : Use PPE (nitrile gloves, safety goggles) due to irritancy (LD₅₀ = 250 mg/kg in mice).
- Storage : Keep in airtight containers at <25°C to prevent oxidation of the thiol group.
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid toxic sulfide emissions .
Q. How to design derivatives with enhanced pharmacological properties?
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to boost anticonvulsant activity.
- Prodrug strategies : Mask the thiol with acetyl groups to improve bioavailability, followed by enzymatic cleavage in vivo .
Q. Data Highlights
Properties
IUPAC Name |
5-amino-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIVSREGUOIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051486 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |
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Molecular Weight |
133.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2349-67-9 | |
Record name | 2-Amino-5-mercapto-1,3,4-thiadiazole | |
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Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |
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Record name | 5-amino-1,3,4-thiadiazole-2-thiol | |
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Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- | |
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Record name | 5-amino-1,3,4-thiadiazole-2-thiol | |
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Record name | 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL | |
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Retrosynthesis Analysis
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